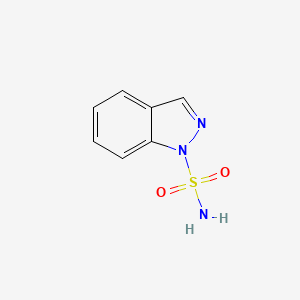

1H-Indazole-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7N3O2S |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

indazole-1-sulfonamide |

InChI |

InChI=1S/C7H7N3O2S/c8-13(11,12)10-7-4-2-1-3-6(7)5-9-10/h1-5H,(H2,8,11,12) |

InChI Key |

AWIDPWYWDZWQGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1h Indazole 1 Sulfonamide

Classical and Modern Approaches to 1H-Indazole Synthesis

The synthesis of the 1H-indazole scaffold, a crucial precursor to 1H-Indazole-1-sulfonamide, can be achieved through a variety of classical and modern chemical strategies. These methods provide access to a wide range of substituted indazoles, which can then be further functionalized.

Diazotization and Cyclization Strategies

One of the most traditional and widely used methods for constructing the 1H-indazole ring is through the diazotization of ortho-alkylanilines, followed by an intramolecular cyclization. semanticscholar.orgnih.gov This process typically begins with the treatment of an o-toluidine (B26562) derivative with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium (e.g., acetic or hydrochloric acid), to form an intermediate diazonium salt. chemicalbook.com This unstable intermediate then undergoes a spontaneous or base-promoted cyclization, involving the ortho-alkyl group, to form the pyrazole (B372694) ring fused to the benzene (B151609) core. chemicalbook.com

This strategy has been successfully applied to various substrates, including o-alkynylanilines, to produce 3-substituted 1H-indazoles. chemicalbook.com The reaction conditions for diazotization are typically mild, often carried out at low temperatures (0°C), but the subsequent cyclization may require heating. chemicalbook.com The method is particularly effective for aromatic substrates with electron-withdrawing groups. semanticscholar.org Another variation involves the reductive cyclization of a diazonium salt prepared from o-aminobenzoic acid using sodium sulfite. chemicalbook.com

Condensation and Ring Closure Reactions

Condensation reactions provide a direct and efficient pathway to the 1H-indazole core. A common approach involves the reaction of ortho-halobenzaldehydes or ketones with hydrazine (B178648) or its derivatives. chemicalbook.com For example, the condensation of 2-fluorobenzaldehydes with hydrazine hydrate (B1144303) under reflux conditions leads to the formation of the corresponding 1H-indazole. acs.org This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring and eliminate the halogen atom.

To circumvent potential side reactions, such as the Wolf-Kishner reduction that can occur with direct use of aldehydes, O-methyloxime derivatives can be employed. acs.org These derivatives react cleanly with hydrazine to afford the desired indazole products in high yields. acs.org This method is versatile, allowing for the synthesis of various substituted indazoles, including 3-aminoindazoles when starting from 2-fluorobenzonitrile. chemicalbook.com

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful modern method for constructing five-membered heterocyclic rings, including the pyrazole ring of indazole. wikipedia.org This [3+2] cycloaddition strategy involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org In the context of indazole synthesis, a common approach is the reaction of an in situ generated aryne (the dipolarophile) with a diazo compound or a nitrile imine (the 1,3-dipole). acs.orgorganic-chemistry.orgacs.org

Arynes are highly reactive intermediates that can be generated from precursors like o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source such as cesium fluoride (CsF). organic-chemistry.orgnih.gov The subsequent reaction with various diazo compounds or hydrazones provides a direct route to a wide array of substituted 1H-indazoles in good to excellent yields under mild conditions. organic-chemistry.orgorganic-chemistry.org A notable advantage of this method is its speed and efficiency; for instance, the reaction of in situ generated nitrile imines with benzyne (B1209423) can be completed within five minutes. acs.orgacs.orgnih.gov This approach offers a convergent and rapid synthesis of N(1)-C(3) disubstituted indazoles, complementing other existing methodologies. acs.orgacs.org

Metal-Catalyzed Synthetic Routes to 1H-Indazoles

In recent decades, metal-catalyzed reactions have emerged as a dominant force in organic synthesis, offering high efficiency, selectivity, and functional group tolerance. The synthesis of 1H-indazoles has greatly benefited from these advancements, with palladium and copper catalysts being particularly prominent.

Palladium catalysts are highly effective in promoting the formation of C-N bonds, a key step in many indazole syntheses. One of the most significant palladium-catalyzed methods is the intramolecular amination (cyclization) of arylhydrazones derived from 2-haloaldehydes or 2-haloacetophenones. acs.orgacs.org This reaction, often referred to as a Buchwald-Hartwig-type amination, typically employs a palladium source like Pd(dba)₂ and a phosphine (B1218219) ligand, such as rac-BINAP or DPEphos, in the presence of a base like Cs₂CO₃. acs.orgacs.org The use of pre-formed hydrazones has been shown to improve yields and broaden the scope of the reaction compared to one-pot procedures involving the aldehyde and hydrazine directly. acs.org

Another powerful palladium-catalyzed strategy is the direct C-H activation/arylation. This approach avoids the need for pre-functionalized starting materials like aryl halides. For example, the C3 direct arylation of the 1H-indazole core can be achieved using a Pd(OAc)₂ catalyst with a phosphine ligand, even in environmentally friendly solvents like water. nih.govmdpi.comdntb.gov.ua These methods represent a more atom-economical and efficient alternative to classical cross-coupling reactions. nih.gov

Copper catalysts offer a more economical and readily available alternative to palladium for the synthesis of 1H-indazoles. Copper-catalyzed intramolecular N-arylation of o-haloarylhydrazones is a widely used method. beilstein-journals.orgnih.gov This Ullmann-type condensation is effective for cyclizing hydrazones derived from less expensive and more available o-chlorinated precursors, providing access to N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.orgnih.gov Typical conditions involve using a copper(I) salt, such as CuI, often in the presence of a ligand like 1,10-phenanthroline (B135089) and a base (e.g., KOH) in a solvent like dioxane. tandfonline.com

More recent copper-catalyzed methods focus on novel bond formations. For instance, a facile synthesis of 1H-indazoles has been developed featuring a Cu(OAc)₂-catalyzed N-N bond formation, using oxygen as the terminal oxidant. nih.govacs.org This process starts with readily available 2-aminobenzonitriles, which are converted to o-aminoaryl N-H ketimine species, followed by the copper-catalyzed cyclization to form the indazole ring. acs.org Synergistic catalysis, combining rhodium and copper, has also been employed for the C-N and N-N coupling between imidates and nitrosobenzenes, leading to a redox-neutral synthesis of 1H-indazoles. acs.org

Rhodium/Copper Co-Catalysis

Rhodium and copper co-catalysis has emerged as a powerful tool for the synthesis of 1H-indazoles from readily available starting materials such as imidates and nitrosobenzenes. snnu.edu.cnnih.gov This method proceeds via a redox-neutral pathway involving C-H activation and subsequent C-N/N-N bond formation. snnu.edu.cnnih.gov The reaction demonstrates high efficiency and tolerates a wide range of functional groups. snnu.edu.cnnih.gov A key intermediate in this process has been identified as a rhodacyclic imidate complex. snnu.edu.cnnih.gov

Another notable application of rhodium/copper co-catalysis is the synthesis of substituted 1H-indazoles from arylimidates and organo azides. acs.org This process is driven by Rh(III)-catalyzed C-H activation and C-N bond formation, followed by Cu-catalyzed N-N bond formation. acs.org A significant aspect of this methodology is the demonstration that N-H-imidates can act as effective directing groups for C-H activation and participate in intramolecular N-N bond formation. acs.org The reaction is scalable and environmentally friendly, utilizing oxygen as the terminal oxidant and producing nitrogen and water as byproducts. acs.org

Table 1: Rhodium/Copper Co-Catalyzed Synthesis of 1H-Indazoles

| Starting Materials | Catalysts | Key Features | Reference |

| Imidates and Nitrosobenzenes | Rhodium and Copper | Redox-neutral, C-H activation, C-N/N-N coupling, high efficiency, broad functional group tolerance. | snnu.edu.cnnih.gov |

| Arylimidates and Organo Azides | Rh(III) and Copper | C-H activation, C-N bond formation, N-N bond formation, scalable, O2 as terminal oxidant. | acs.org |

Silver-Mediated Oxidative C–H Bond Amination

Silver-mediated intramolecular oxidative C–H bond amination provides an efficient route to construct a variety of 1H-indazoles. nih.govacs.orgconsensus.appnih.govfigshare.com This method is particularly effective for the synthesis of 3-substituted indazoles, which can be challenging to prepare using other C-H amination techniques. nih.govacs.orgnih.govfigshare.com Mechanistic studies suggest that the reaction proceeds through a single electron transfer (SET) mechanism mediated by a Ag(I) oxidant. nih.govacs.orgnih.govfigshare.com

The general procedure involves reacting arylhydrazones with silver triflimide (AgNTf2) and copper(II) acetate (B1210297) (Cu(OAc)2) in a suitable solvent like 1,2-dichloroethane (B1671644) at elevated temperatures. nih.govacs.org This approach has been successfully applied to synthesize 1H-indazoles bearing a range of substituents at the 3-position, including amide, ketone, ester, olefin, and aryl groups. nih.govacs.org

Table 2: Silver-Mediated Synthesis of 1H-Indazoles

| Reactants | Reagents | Conditions | Key Outcome | Reference |

| Arylhydrazones | AgNTf2, Cu(OAc)2 | 1,2-dichloroethane, 80 °C, 24 h | Efficient synthesis of various 3-substituted 1H-indazoles. | nih.govacs.org |

Synthetic Routes to this compound Core Structure

The construction of the this compound core is a key step in the synthesis of various biologically active molecules. Several synthetic strategies have been developed to achieve this, primarily focusing on the regioselective introduction of the sulfonamide group at the N1 position of the indazole ring.

Sulfonylation at the N1 Position of Indazole

Direct sulfonylation of the indazole ring is a common approach to introduce the sulfonamide moiety. The regioselectivity of this reaction, however, can be a challenge as indazole possesses two reactive nitrogen atoms (N1 and N2). The formation of the N1 isomer is often favored under thermodynamic control. nih.gov

An electrochemical method for the selective N1-acylation of indazoles has been reported, which could potentially be adapted for sulfonylation. organic-chemistry.org This base-free and catalyst-free method involves the electrochemical reduction of indazole to its anion, followed by reaction with an electrophile. organic-chemistry.org

Utilization of Nitroindazole Precursors and Subsequent Modifications

A versatile synthetic route to the this compound core involves the use of nitroindazole precursors. mdpi.com For instance, 5-nitroindazole (B105863) can be reacted with a sulfonyl chloride, such as 2-chloro-5-methoxybenzene-1-sulfonyl chloride, in the presence of a base like sodium hydride in a solvent like N,N-dimethylformamide (DMF). mdpi.com This reaction typically proceeds at room temperature and yields the N1-sulfonylated product. mdpi.com

The nitro group can then be reduced to an amine, providing a handle for further derivatization. mdpi.com This reduction can be achieved using various methods, such as catalytic hydrogenation or treatment with reducing agents like tin(II) chloride. The resulting amino group can then be further functionalized. mdpi.com

Table 3: Synthesis of this compound from 5-Nitroindazole

| Reactant | Reagent | Conditions | Product | Reference |

| 5-Nitroindazole | 2-chloro-5-methoxybenzene-1-sulfonyl chloride, NaH | DMF, 0 °C to room temperature, 6 h | 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | mdpi.com |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | Reduction (e.g., SnCl2/HCl) | EtOH/H2O | 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine | mdpi.com |

An efficient one-pot domino process has also been developed for the synthesis of 1-aryl-1H-indazoles from acetophenone (B1666503) or benzaldehyde (B42025) derivatives substituted with fluorine at the C2 position and a nitro group at the C5 position. researchgate.net This method involves the formation of an arylhydrazone followed by deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. researchgate.net

Optimization of Reaction Conditions for this compound Formation

The optimization of reaction conditions is crucial for achieving high yields and regioselectivity in the synthesis of 1H-indazole-1-sulfonamides. Factors such as the choice of base, solvent, and temperature can significantly influence the outcome of the reaction. For the sulfonylation of indazole, the use of a strong base like sodium hydride in an aprotic polar solvent such as DMF is common. mdpi.com

For the formation of the indazole ring itself, various transition-metal-catalyzed C-H activation/annulation sequences have been reviewed as a means to construct functionalized indazoles in a single step. researchgate.net These methods offer improved functional group tolerance and structural complexity. researchgate.net

Advanced Derivatization Strategies for this compound

Further modification of the this compound scaffold is essential for exploring structure-activity relationships. Advanced derivatization strategies often focus on the functionalization of different positions of the indazole ring system.

The direct N-alkylation of 1-sulfonyl-1H-indazoles under basic conditions has been reported. researchgate.net This reaction can lead to either N-alkyl indazoles or undergo a Kemp elimination to yield 2-(p-tosylamino)benzonitriles, which can be further transformed into other important derivatives. researchgate.net

A practical one-pot method for the direct N1-acylation of indazole with carboxylic acids has been developed using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc2O) system. researchgate.net This approach provides N1-acyl indazoles in high yields and with high N1 selectivity, which can then be used as starting materials for the synthesis of N1-functionalized alkyl indazoles. researchgate.net

N-Functionalization and Arylation

N-functionalization of the indazole ring, particularly at the N1 position, is a key strategy for creating derivatives of this compound. This process often involves the reaction of an indazole with a sulfonyl chloride, leading to the formation of the N-sulfonylated product.

A common synthetic route involves dissolving the parent indazole, such as 5-nitroindazole, in a dry solvent like N,N-dimethylformamide (DMF) and treating it with a base like sodium hydride (NaH) to form the corresponding sodium salt. mdpi.com This intermediate is then reacted with an appropriate aryl sulfonyl chloride (e.g., 2-chloro-5-methoxybenzene-1-sulfonyl chloride) to yield the N1-sulfonylated indazole. mdpi.com The regioselectivity of this sulfonylation, favoring the N1 position, can be confirmed using spectroscopic techniques like NOESY NMR, which can show the spatial relationships between protons on the indazole ring and the appended sulfonyl group. mdpi.com

Alkylation at the N1 position is another important modification. For instance, 3-amino-indazoles can be selectively alkylated with reagents like 3-cyanobenzyl chloride in the presence of a strong base such as powdered potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO). acs.org This method provides a direct route to N1-substituted indazoles without the need for protecting group chemistry. acs.org Furthermore, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been developed as a method to synthesize N-phenyl and N-thiazolyl-1H-indazoles, expanding the scope of accessible N-arylated derivatives. nih.gov General transition-metal-free methods for the N-arylation of sulfonamides using o-silylaryl triflates in the presence of cesium fluoride also provide an efficient route to a wide range of N-arylated products under mild conditions. nih.gov

Table 1: Examples of N-Functionalization Reactions

| Starting Material | Reagent | Product | Key Findings | Reference |

|---|---|---|---|---|

| 5-Nitroindazole | 2-chloro-5-methoxybenzene-1-sulfonyl chloride, NaH, DMF | 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | Reaction proceeds exclusively at the N1 position. | mdpi.com |

| 3-Amino-4-methoxy-1H-indazole | 3-Cyanobenzyl chloride, KOH, DMSO | 3-{[3-Amino-4-(methyloxy)-1H-indazol-1-yl]methyl}benzonitrile | Selective alkylation at N1 without protecting groups. | acs.org |

| N-Alkyl/Aryl Sulfonamides | o-Silylaryl triflates, CsF | N-Aryl-N-alkyl/aryl sulfonamides | Efficient, transition-metal-free N-arylation under mild conditions. | nih.gov |

C-Functionalization of the Indazole Ring (e.g., C3, C5, C6)

Functionalization of the carbon atoms of the indazole core is a crucial strategy for modulating the molecule's properties. Various positions on the bicyclic ring system can be targeted for substitution.

C3-Functionalization: The C3 position is a common site for modification. Direct arylation at C3 can be achieved using palladium catalysis. mdpi.com For example, a palladium acetate (Pd(OAc)₂) catalyst with triphenylphosphine (B44618) (PPh₃) as a ligand in water can effectively catalyze the arylation of 1H-indazole with various aryl halides. mdpi.com Another approach involves a Suzuki–Miyaura cross-coupling reaction of a 3-iodo-1H-indazole intermediate with organoboronic acids. mdpi.com This method often requires N1-protection (e.g., with a Boc group) before the coupling reaction. mdpi.com Halogenation, particularly iodination and bromination, at the C3 position serves as a valuable entry point for these metal-catalyzed cross-coupling reactions. chim.it

C5 and C6-Functionalization: The C5 and C6 positions of the indazole ring are also important targets for derivatization. For instance, a nitro group at the C5 position can be readily introduced and subsequently reduced to an amine. mdpi.comrawdatalibrary.net This amine can then serve as a handle for further functionalization. In the synthesis of allosteric CCR4 antagonists, various small substituents have been explored at the C5 and C6 positions, with C6 analogues often being preferred. acs.org For example, a 6-fluoro analogue was synthesized starting from 3,5-difluoroanisole, which underwent a series of transformations including formylation, conversion to a nitrile, indazole cyclization, N1-alkylation, and subsequent modifications to yield the final product. acs.org

Table 2: Examples of C-Functionalization Reactions

| Position | Reaction Type | Reagents/Catalyst | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| C3 | Direct Arylation | Pd(OAc)₂, PPh₃, Water | C3-Arylated 1H-indazoles | An efficient and mild method using water as a solvent. | mdpi.com |

| C3 | Suzuki-Miyaura Coupling | 3-Iodo-1H-indazole, Organoboronic acids, Pd catalyst | C3-Arylated 1H-indazoles | N1-protection is typically required for the coupling step. | mdpi.com |

| C5 | Reduction | SnCl₂·2H₂O, EtOH/H₂O | 5-Amino-1H-indazole derivative | Reduction of a nitro group to an amine for further derivatization. | mdpi.com |

Modifications of the Sulfonamide Moiety

For example, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole was synthesized by reacting 5-nitroindazole with 2-chloro-5-methoxybenzene-1-sulfonyl chloride. mdpi.comrawdatalibrary.net This demonstrates the incorporation of specific substitution patterns (chloro and methoxy (B1213986) groups) onto the aryl portion of the sulfonamide moiety.

Further modifications can be achieved through reactions targeting the sulfonamide nitrogen or the aryl ring. A carbene-catalyzed method has been developed for the enantioselective modification of sulfonamides, allowing for the formation of phthalidyl derivatives under mild conditions. rsc.org This approach shows high chemo-selectivity, enabling the modification of sulfonamides even in the presence of other amine groups. rsc.org The synthesis of various sulfonamide derivatives often involves the reaction of an amine with a sulfonyl chloride in what is known as a Schotten-Baumann reaction. benthamscience.com The general synthesis of sulfonamides frequently starts from benzene, which undergoes chlorosulfonation to produce benzenesulfonyl chloride, a key intermediate that can then be reacted with various amines. nih.gov

Regioselective Synthesis of Isomers and Derivatives

Controlling the position of substitution is paramount in the synthesis of indazole derivatives to obtain specific isomers. The indazole ring has two nitrogen atoms, N1 and N2, and functionalization can occur at either position, leading to different constitutional isomers with distinct properties.

In the sulfonylation of indazoles, reactions can be directed to selectively yield the N1 isomer. For instance, the reaction of 5-nitroindazole with sodium hydride followed by an aryl sulfonyl chloride in DMF at room temperature has been shown to produce the N1 isomer exclusively. mdpi.com The structural confirmation of such regioselectivity is often accomplished using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can elucidate the spatial proximity of atoms within the molecule. mdpi.com The absence of a NOESY correlation between the indazole C3-proton and the aromatic protons of the sulfonamide part confirms that the substitution occurred at the N1 position. mdpi.com

Similarly, N1-alkylation can be achieved with high regioselectivity. The reaction of 3-aminoindazoles with alkyl halides in the presence of powdered KOH in DMSO has been reported as an effective method for selective N1 substitution. acs.org The choice of reaction conditions, including the base and solvent, plays a crucial role in directing the regiochemical outcome. Methodologies for the regioselective functionalization of the C3 position have also been extensively reviewed, highlighting the importance of controlling substitution on the carbon framework as well. chim.it

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 5-Nitroindazole |

| N,N-dimethylformamide (DMF) |

| Sodium hydride (NaH) |

| 2-chloro-5-methoxybenzene-1-sulfonyl chloride |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole |

| 3-Amino-indazole |

| 3-cyanobenzyl chloride |

| Potassium hydroxide (KOH) |

| Dimethyl sulfoxide (DMSO) |

| 3-{[3-Amino-4-(methyloxy)-1H-indazol-1-yl]methyl}benzonitrile |

| o-Silylaryl triflates |

| Cesium fluoride |

| N-phenyl-1H-indazoles |

| N-thiazolyl-1H-indazoles |

| Palladium acetate (Pd(OAc)₂) |

| Triphenylphosphine (PPh₃) |

| 3-Iodo-1H-indazole |

| 3,5-difluoroanisole |

| Phthalidyl |

Structural Elucidation and Characterization Methodologies in 1h Indazole 1 Sulfonamide Research

Spectroscopic Techniques for Structure Confirmation

Spectroscopy is the primary method for elucidating the structure of newly synthesized 1H-indazole-1-sulfonamide compounds. Each technique offers unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR and ¹³C NMR

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound derivatives, the aromatic protons of the indazole and phenylsulfonyl rings typically appear in the region of 6.51–8.9 ppm rsc.orgmdpi.com. A key diagnostic signal is the proton of the sulfonamide group (–SO₂NH–), which manifests as a singlet peak between 8.78 and 10.15 ppm rsc.org.

The ¹³C NMR spectrum complements the ¹H NMR data by showing the chemical shifts of all carbon atoms. For this compound structures, the aromatic carbons generally show signals in the region between 111 and 160 ppm rsc.org.

Detailed signal assignments for a representative compound, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, illustrate the utility of these techniques mdpi.comresearchgate.net.

Table 1: ¹H and ¹³C NMR Signal Assignments for 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole Data sourced from MDPI mdpi.com

| Atom Position (Indazole Ring) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | 8.35 | 136.1 |

| H-4 | 8.17 | 122.3 |

| H-6 | 8.42 | 119.5 |

| H-7 | 8.90 | 113.6 |

| C-3a | - | 126.2 |

| C-5 | - | 144.9 |

2D NMR

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, which is essential for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds, helping to map out the proton framework within the aromatic rings sdsu.eduyoutube.com.

HSQC (Heteronuclear Single Quantum Correlation) : HSQC correlates proton signals with the signals of directly attached carbon atoms (¹J C-H coupling) sdsu.edunih.gov. This allows for the definitive assignment of a proton to its corresponding carbon atom in the molecular skeleton youtube.comnih.gov.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over multiple bonds (typically ²J and ³J C-H coupling) sdsu.edunih.gov. HMBC is vital for piecing together the entire molecular structure, such as connecting the phenylsulfonyl moiety to the indazole ring system youtube.com.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is particularly important for determining the site of sulfonylation on the indazole ring. The reaction can occur at either the N1 or N2 position. A NOESY experiment can resolve this ambiguity by showing spatial correlations between protons. For N1-substituted indazoles, the proton at position 3 of the indazole ring shows no spatial correlation with the aromatic protons of the sulfonamide group, confirming that the substitution occurred at the N1 position mdpi.com.

¹⁵N NMR

While less common, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms in the indazole ring researchgate.netnih.gov. The chemical shifts of the nitrogen atoms are sensitive to substitution and tautomeric form. Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict ¹⁵N NMR absolute shieldings, further aiding in structural confirmation nih.gov. Studies on related indazole derivatives have shown that ¹⁵N resonances can effectively distinguish between different isomers and electronic states researchgate.net.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations rsc.orgmdpi.com. For this compound compounds, the IR spectrum provides clear evidence for the key structural components. The most characteristic signals are those from the sulfonyl (SO₂) group, which exhibits strong asymmetric and symmetric stretching bands mdpi.com. Aromatic C-H stretching vibrations are also readily identified mdpi.com.

Table 2: Characteristic IR Absorption Bands for 1H-Indazole-1-sulfonamides

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretch | ~3100 | mdpi.comvscht.cz |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1345 - 1385 | rsc.orgmdpi.com |

| Sulfonyl (SO₂) | Symmetric Stretch | 1150 - 1170 | rsc.orgmdpi.com |

| S-N | Stretch | 895 - 915 | rsc.org |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis rsc.orgmdpi.com.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, which can be used to determine the precise elemental formula of a compound, confirming its identity mdpi.comrsc.org.

Electrospray Ionization (ESI-MS) : ESI is a soft ionization technique that is well-suited for analyzing sulfonamides. It typically produces protonated molecules [M+H]⁺, allowing for straightforward determination of the molecular weight rsc.orgnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique couples the separation capabilities of HPLC with the detection power of MS, making it an essential tool for analyzing the purity of compounds and identifying components in a mixture.

Fragmentation Analysis : Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion. Sulfonamides exhibit characteristic fragmentation pathways. A common fragmentation involves the heterolytic cleavage of the S-N bond to produce an ion at m/z 156, corresponding to the [Ar-SO₂]⁺ fragment. This ion often undergoes a subsequent loss of SO₂ to yield a fragment at m/z 92 researchgate.netmdpi.com. Analyzing these fragments helps to confirm the presence and structure of the sulfonamide moiety.

UV-Visible and Fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule researchgate.net.

UV-Vis Spectroscopy : This method measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum is characteristic of the chromophores within the molecule. The indazole ring system is a chromophore that absorbs light in the UV range researchgate.net. The exact wavelength of maximum absorbance (λmax) is influenced by the substituents on both the indazole and the phenylsulfonyl rings.

Fluorescence Spectroscopy : This technique measures the emission of light from a molecule as it returns to the ground electronic state after being excited by absorbing UV or visible light. It is a highly sensitive technique that can provide additional information about the electronic structure and environment of the molecule researchgate.netnih.gov.

Crystallographic Analysis for Definitive Structural Assignment

Single-crystal X-ray crystallography stands as the gold standard for unambiguous structural determination. This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the exact determination of atomic positions, bond lengths, bond angles, and torsional angles nih.govresearchgate.net.

For this compound derivatives, crystallographic analysis definitively confirms the N1 substitution pattern on the indazole ring. It also reveals key structural parameters such as the planarity of the fused indazole ring system and the dihedral angle between the indazole moiety and the phenyl ring of the sulfonamide group nih.govresearchgate.net. Furthermore, this analysis elucidates the intermolecular interactions, such as hydrogen bonds (e.g., N–H···O), that govern the packing of molecules in the crystal lattice nih.govresearchgate.net.

Table 3: Example Crystallographic Data for an Indazole Sulfonamide Derivative Data for N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, sourced from IUCr nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₄ClN₃O₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.9664 (6) |

| b (Å) | 6.4300 (3) |

| c (Å) | 19.6155 (9) |

| β (°) | 107.227 (1) |

Chromatographic Methods for Purification and Analysis

Chromatography is essential for both the purification of this compound compounds after synthesis and for the analysis of their purity.

Column Chromatography : This is the standard technique used for the purification of synthesized products on a preparative scale. Silica gel is commonly employed as the stationary phase, and a suitable solvent system is used as the mobile phase to separate the desired compound from byproducts and unreacted starting materials mdpi.comrsc.org.

Thin-Layer Chromatography (TLC) : TLC is a rapid and simple analytical method used to monitor the progress of a chemical reaction, identify the components in a mixture, and determine the purity of a compound nanobioletters.comresearchgate.net. It is often used to establish the optimal solvent system for column chromatography.

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly efficient and sensitive analytical technique used to determine the purity of a compound and to quantify its amount nanobioletters.com. Reversed-phase HPLC, often using a C18 column, is a common method for analyzing sulfonamide derivatives. The method involves a mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, and a detector, usually UV, to monitor the eluting compounds nanobioletters.comnih.gov.

Table 4: Typical HPLC Conditions for Sulfonamide Analysis Data sourced from Letters in Applied NanoBioScience nanobioletters.com

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Water: Acetonitrile: Methanol (e.g., 60:35:5 v/v) |

| pH | Adjusted to 2.5 with phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 278 nm) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a highly versatile and rapid analytical technique frequently employed in this compound research to monitor the progress of chemical reactions. sigmaaldrich.comnih.gov This method allows for the qualitative assessment of a reaction's completion by observing the disappearance of starting materials and the appearance of the product spot on the TLC plate. mdpi.com

In the synthesis of various this compound derivatives, TLC is the standard method for tracking the conversion of reactants. For instance, during the synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, the reaction progress was monitored by TLC. mdpi.com Similarly, in the preparation of 1-(4-Methylbenzene-1-sulfonyl)-1H-indazole, TLC with an ethyl acetate (B1210297)/hexane (3:7) mobile phase was used to follow the sulfonylation step.

The stationary phase is typically a silica gel plate (often silica gel 60 F254), which is a polar adsorbent. mdpi.com The choice of mobile phase, a solvent or mixture of solvents, is critical as it determines the separation efficiency. The separated spots on the TLC plate are visualized, commonly under UV irradiation at 254 nm or 365 nm, to assess the presence of different components in the reaction mixture. mdpi.com

Table 1: Application of TLC in this compound Synthesis

| Compound Synthesized | TLC Purpose | Stationary Phase | Mobile Phase (Eluent) | Visualization |

|---|---|---|---|---|

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | Reaction Monitoring | Silica Gel 60 F254 | Not Specified | UV light (254/365 nm) |

| Substituted 1H-Indazole Derivatives | Reaction Monitoring | Not Specified | Not Specified | Not Specified |

Column Chromatography

Following the synthesis of this compound derivatives, purification is essential to isolate the target compound from unreacted starting materials, reagents, and byproducts. Column chromatography is the primary preparative technique used for this purpose. mdpi.com This method operates on the same principles as TLC but on a much larger scale, allowing for the separation and collection of pure compounds. samipubco.com

The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel (e.g., 230–400 mesh). mdpi.com A solvent system (eluent), often determined through optimization on TLC, is then passed through the column. Components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, leading to their separation.

In the synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole and its subsequent reduced amine derivative, the final compounds were purified using column chromatography. mdpi.com Likewise, the purification of 1H-indazole-3-carboxamide derivatives was achieved using column chromatography with a step gradient of methanol in chloroform.

Table 2: Examples of Column Chromatography in this compound Purification

| Compound Purified | Stationary Phase | Mobile Phase (Eluent) |

|---|---|---|

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | Silica Gel 60 (230–400 mesh) | Not Specified |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine | Silica Gel 60 (230–400 mesh) | Not Specified |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separation and is used for the identification, quantification, and purification of compounds. While TLC is often used for rapid qualitative monitoring, HPLC offers quantitative data and superior separation efficiency, making it a valuable tool in the final analysis and quality control of this compound compounds. nanobioletters.com

In the broader context of sulfonamide analysis, HPLC is a well-established method. nih.gov A typical HPLC system for sulfonamide analysis might employ a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., acetic acid or ammonium acetate buffer) and organic solvents like acetonitrile and/or methanol. nanobioletters.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. nanobioletters.com

For instance, a developed method for sulfonamide synthesis tracking used a C18 column with a mobile phase of distilled water, acetonitrile, and methanol (60:35:5 v/v) at a pH of 2.5, with UV detection at 278 nm. nanobioletters.com Such a method could be adapted to separate and quantify this compound from impurities, offering precise information on the purity of the synthesized compound. The method's validity is typically established by assessing parameters like accuracy, precision, selectivity, linearity, and robustness. nanobioletters.com

Table 3: Representative HPLC Conditions for Sulfonamide Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | C18 | Zorbax Eclipse XDB C18 |

| Mobile Phase | Water:Acetonitrile:Methanol (60:35:5 v/v), pH 2.5 | Gradient of acetic acid, methanol, and acetonitrile |

| Flow Rate | 1 mL/min | Not Specified |

| Detection | UV at 278 nm | Fluorescence Detection (FLD) |

| Application | Reaction Monitoring & Yield Calculation | Multi-residue analysis in feeds |

Computational and Theoretical Investigations of 1h Indazole 1 Sulfonamide

Molecular Docking Studies of 1H-Indazole-1-sulfonamide Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode and affinity of small molecule ligands, such as this compound derivatives, to the active site of a biological target.

A primary application of molecular docking is to estimate the binding affinity between a ligand and its target protein, often expressed as a binding energy value (in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction. Studies on various this compound derivatives have demonstrated their potential to bind effectively to several key protein targets implicated in cancer.

For example, docking studies against Mitogen-Activated Protein Kinase 1 (MAPK1), a crucial enzyme in cell signaling and proliferation, revealed that indazole-sulfonamide compounds exhibit strong binding affinities. One study showed that 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole had a good binding affinity with a binding energy of -7.55 kcal/mol. mdpi.com A derivative of this compound, where the nitro group was reduced to an amine (1-((2-chloro-5-methoxyphenyl) sulfonyl)-1H-indazol-5-amine), showed an even more enhanced binding affinity, with a binding energy of -8.34 kcal/mol, suggesting the amine group contributes favorably to the interaction. mdpi.com

Similarly, other indazole-sulfonamide derivatives have been docked against different protein kinase targets. The most active compounds from one study showed strong binding to kinases linked to specific cancer types. mdpi.com Another investigation assessed a series of 1-butyl-1H-indazole-3-carboxamide derivatives against a renal cancer-related protein (PDB ID: 6FEW), identifying several compounds with high binding energies, indicating potent inhibitory potential. nih.gov

| Derivative Compound | Biological Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | MAPK1 | -7.55 |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine | MAPK1 | -8.34 |

| 1-Butyl-N-(3-(trifluoromethyl)phenyl)-1H-indazole-3-carboxamide (8v) | Renal Cancer Protein (6FEW) | -9.1 |

| 1-Butyl-N-(3-phenoxyphenyl)-1H-indazole-3-carboxamide (8w) | Renal Cancer Protein (6FEW) | -9.3 |

| 1-Butyl-N-(2,3-dimethylphenyl)-1H-indazole-3-carboxamide (8y) | Renal Cancer Protein (6FEW) | -9.0 |

Beyond predicting binding energy, molecular docking provides a detailed, three-dimensional view of how a ligand fits into the active site of a receptor. This allows for the identification of specific amino acid residues that form key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—which are crucial for stabilizing the ligand-receptor complex.

In the case of indazole-sulfonamide derivatives docked into the MAPK1 active site, analyses revealed numerous favorable interactions with various amino acid residues. mdpi.com For other indazole derivatives targeting inosine (B1671953) monophosphate dehydrogenase (IMPDH), X-ray crystallography confirmed that the primary interactions were direct pi-pi stacking between the compound and the IMP substrate within the enzyme's active site. acs.org Similarly, docking of 1-butyl-1H-indazole-3-carboxamide derivatives into the active site of a renal cancer-related protein (PDB: 6FEW) highlighted the specific binding patterns responsible for their high affinity. nih.gov These detailed interaction maps are invaluable for structure-activity relationship (SAR) studies, guiding the rational design of new derivatives with improved binding and selectivity.

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target. mdpi.com Given the demonstrated high binding affinities of the this compound scaffold against various therapeutic targets, this chemical class represents an excellent candidate for virtual screening campaigns. mdpi.commdpi.com

By using the indazole-sulfonamide core as a query, computational scientists can screen vast, multi-million compound databases to find novel molecules that share key structural features and are predicted to have high affinity for a target of interest. dndi.org This in silico approach significantly narrows down the number of compounds for experimental testing, accelerating the early stages of drug discovery and increasing the efficiency of identifying new hit compounds. nih.govnovartis.com The promising docking results for indazole-sulfonamides against kinases like MAPK1 suggest that a focused virtual screening of similar compounds could lead to the discovery of novel and potent anticancer agents. mdpi.com

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This provides deeper insights into the stability of the interaction and the behavior of the ligand within the binding pocket under physiological conditions.

A key application of MD simulations is to assess the stability of the docked ligand-protein complex. mdpi.com By simulating the system for nanoseconds or longer, researchers can observe whether the ligand remains securely bound in its predicted orientation. A common metric used to evaluate stability is the Root-Mean-Square Deviation (RMSD) of the atomic positions over time. A stable complex will typically show a low and converged RMSD value, indicating that the ligand has found a stable binding pose. ajgreenchem.com

Studies on promising indazole-sulfonamide derivatives have utilized MD simulations to confirm their stability. For instance, an analysis of a potent anticancer indazole-sulfonamide compound demonstrated that it exhibits significant stability when bound to both JAK3 and ROCK1 kinases. mdpi.comresearchgate.net In another study, an indazole derivative targeting the HIF-1α protein was found to be quite stable in the active site throughout the MD simulation, supporting the initial docking results. nih.gov These simulations provide strong evidence that the interactions predicted by docking are maintained over time, reinforcing the compound's potential as an effective inhibitor. nih.gov

| Compound/System | Biological Target | Simulation Time | Key Finding |

|---|---|---|---|

| Indazole-sulfonamide derivative (Compound 9) | JAK3 and ROCK1 Kinases | Not Specified | Compound exhibited significant stability when bound to both targets. |

| Indazole derivative (Compound 39) | HIF-1α | Not Specified | Compound was found to be quite stable in the active site. |

| Sulfonamide derivative (Compound 8a) | p53 | Not Specified | The p53-ligand complex was chemically reactive and stable. |

MD simulations allow for a detailed analysis of the conformational dynamics of both the ligand and the receptor upon binding. This includes observing the flexibility of different parts of the protein, measured by the Root-Mean-Square Fluctuation (RMSF), and subtle changes in the ligand's conformation. mdpi.com

This dynamic analysis can confirm that the key hydrogen bonds and hydrophobic interactions identified in the static docking pose are maintained throughout the simulation. nih.gov It provides a more realistic understanding of the binding event, accounting for the inherent flexibility of biological macromolecules. For sulfonamide derivatives, MD simulations have been used to study time-dependent changes in protein-ligand interactions, yielding crucial information on the stability and dynamic behavior of the complex, which is essential for validating a compound's mechanism of action. mdpi.com

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a popular and effective method for investigating the features of complex organic molecules, including those in the sulfonamide family. researchgate.net This computational approach is used to analyze molecular geometries, electronic properties, and spectroscopic data. nih.gov For indazole sulfonamide derivatives, DFT calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G+(d,p), to obtain optimized molecular structures and simulate various properties. nih.govmdpi.com

The electronic structure of a molecule is fundamental to its stability, reactivity, and interaction with other molecules. DFT is employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.gov For indazole derivatives, these calculations help in understanding the electron distribution across the molecule. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations to visualize electron density and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov

| Parameter | Significance in Electronic Structure |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of the molecule. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of the molecule. |

| ΔE (HOMO-LUMO Energy Gap) | Correlates with chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for molecular interactions. |

Theoretical calculations are highly valuable for predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, often used within the DFT framework, is a reliable approach for calculating the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

By comparing the theoretically predicted chemical shifts with experimental data, researchers can confirm molecular structures and assign specific resonance signals. researchgate.net Studies on various organic molecules have shown that DFT calculations can predict 1H chemical shifts with a root-mean-square deviation (RMSD) of 0.15 ppm to 0.4 ppm, providing a strong correlation with experimental values. nrel.govnih.gov For accurate predictions, factors such as the choice of basis set, DFT functional, and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial. mdpi.com

| Proton Position | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) | Deviation (Δδ) |

|---|---|---|---|

| Indazole-H3 | 8.33 | 8.45 | -0.12 |

| Indazole-H4 | 7.85 | 7.92 | -0.07 |

| Indazole-H5 | 7.45 | 7.55 | -0.10 |

| Indazole-H6 | 7.20 | 7.28 | -0.08 |

| Indazole-H7 | 8.15 | 8.25 | -0.10 |

Key parameters include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.netresearchgate.net Chemical hardness (η) is a measure of resistance to change in electron distribution, with harder molecules being less reactive. nih.gov Conversely, global softness (S) indicates a molecule's propensity for chemical reactions. The electrophilicity index (ω) quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. researchgate.net

| Parameter | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud; higher value means lower reactivity. |

| Global Softness (S) | S = 1 / (2η) | Inverse of hardness; higher value means higher reactivity. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity of a species to accept electrons. |

DFT calculations are also a valuable tool for investigating the mechanisms of chemical reactions, such as the sulfonylation of indazole to form this compound. By mapping the potential energy surface of the reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, theoretical studies can determine whether the sulfonylation occurs preferentially at the N1 or N2 position of the indazole ring by comparing the energies of the corresponding transition states and products. mdpi.com This information is crucial for understanding reaction selectivity and optimizing synthetic conditions to favor the desired isomer. mdpi.com

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Prioritization

In the early stages of drug discovery, in silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. semanticscholar.org These predictions help to identify molecules with favorable pharmacokinetic profiles and filter out those with potential liabilities, such as poor oral bioavailability or high toxicity, before committing to costly synthesis and experimental testing. researchgate.net

Various computational tools and online servers are available to estimate key drug-like properties. researchgate.net These often involve assessing compliance with established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Other parameters, such as predicted human intestinal absorption, blood-brain barrier penetration, and potential toxicity risks (e.g., mutagenicity, tumorigenicity), are also evaluated. researchgate.netnih.gov For indazole and sulfonamide derivatives, these in silico ADME/Tox screenings are a critical step in prioritizing compounds for further development. mdpi.com

| ADME Parameter | Predicted Value/Outcome | Significance for Drug Development |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | Favorable for absorption and diffusion. |

| LogP (Lipophilicity) | < 5 | Optimal balance between solubility and membrane permeability. |

| Hydrogen Bond Donors | < 5 | Influences membrane permeability. |

| Hydrogen Bond Acceptors | < 10 | Influences solubility and binding. |

| Human Intestinal Absorption (%) | High (>90%) | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Low/Medium | Determines potential for CNS effects (desired or undesired). |

| Toxicity Risk (e.g., Mutagenicity) | None Predicted | Essential for safety profile. |

Theoretical Investigations of Interactions with Biological Macromolecules

To understand the potential therapeutic action of this compound and its derivatives, computational techniques like molecular docking and molecular dynamics are employed. mdpi.com These methods simulate the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. nih.gov

Molecular docking predicts the preferred binding orientation and affinity of a ligand within the active site of a target protein. researchgate.netresearchgate.net The results are often expressed as a binding energy (in kcal/mol), where a more negative value suggests a stronger, more stable interaction. mdpi.comnih.gov Docking studies can also identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's binding pocket. researchgate.netnih.gov This information is invaluable for structure-activity relationship (SAR) studies and for guiding the rational design of more potent and selective inhibitors. nih.gov For example, indazole-sulfonamide derivatives have been docked into the active sites of targets like the MAPK1 kinase to predict their potential as anticancer agents. mdpi.comrawdatalibrary.net

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.34 | Indicates a strong and favorable binding affinity. mdpi.com |

| Interacting Residues | Lys46, Glu93, Cys95, Asn143 | Specific amino acids involved in binding the ligand. nih.gov |

| Key Interactions | Hydrogen bonds with Glu93 and Cys95; Water-mediated H-bond with Lys46 | Specific non-covalent forces stabilizing the ligand-protein complex. nih.gov |

| Predicted Inhibition Constant (Ki) | Micromolar (µM) range | Theoretical measure of the compound's potency as an inhibitor. |

Biological Activity and Mechanistic Research of 1h Indazole 1 Sulfonamide Derivatives Non Clinical Focus

Antiproliferative Activity and Cellular Mechanisms in Cancer Cell Lines

Derivatives of 1H-Indazole-1-sulfonamide have emerged as a significant class of heterocyclic compounds in oncological research due to their wide-ranging pharmacological activities. mdpi.com The combination of the indazole scaffold with a sulfonamide moiety can enhance the therapeutic potential of these molecules. mdpi.com Research has focused on synthesizing and evaluating these derivatives for their ability to inhibit cancer cell growth and to understand the underlying cellular and molecular mechanisms of their action. nih.govnih.gov

The antiproliferative effects of various this compound derivatives have been assessed against a panel of human cancer cell lines. These in vitro studies are crucial for identifying lead compounds with potent anticancer activity. mdpi.com The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy.

Most synthesized compounds have demonstrated moderate to potent inhibitory activities against various cancer cell lines, including those from lung, breast, colorectal, and liver cancers. nih.gov For instance, certain indazole derivatives have shown significant antiproliferative efficacy against MCF-7 breast cancer cells. nih.gov One study found that a specific sulfonamide-indazole hybrid exhibited excellent activity against A549 (lung) and HCT-116 (colorectal) cancer cell lines, while being non-toxic to normal cell lines. nih.gov Another series of 1H-indazole amine derivatives was evaluated against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cell lines, with one compound in particular showing a promising inhibitory effect against the K562 cell line. mdpi.comnih.gov

Below is a data table summarizing the reported antiproliferative activities of selected indazole-sulfonamide derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| Indazole Derivative 2a | MCF-7 | Breast | 1.15 | nih.gov |

| Indazole Derivative 2a | 4T1 | Mouse Breast | >10 | nih.gov |

| Indazole Derivative 2a | A549 | Lung | >10 | nih.gov |

| Indazole Derivative 2a | HepG2 | Liver | >10 | nih.gov |

| Sulfonamide–indazole hybrid 34 | A549 | Lung | 2.66 | nih.gov |

| Compound K22 | MCF-7 | Breast | 1.3 | nih.gov |

| Compound 6o | A549 | Lung | 12.31 ± 1.12 | mdpi.com |

| Compound 6o | HepG2 | Liver | 8.65 ± 0.95 | mdpi.com |

| Benzimidazole derivative (se-182) | A549 | Lung | 15.80 µg/mL | |

| Benzimidazole derivative (se-182) | MCF-7 | Breast | 34.11 µg/mL | |

| Benzimidazole derivative (se-182) | HepG2 | Liver | 15.58 µg/mL |

The cell cycle is a series of events that takes place in a cell as it grows and divides. Cancer is characterized by uncontrolled cell division, making the cell cycle a key target for anticancer therapies. nih.gov Several this compound derivatives have been shown to interfere with cell cycle progression, leading to an arrest at specific checkpoints.

For example, studies have demonstrated that certain sulfonamide-indazole hybrids can cause cell cycle arrest at the G0/G1 phase in cancer cells. nih.gov This arrest prevents the cells from entering the S phase, where DNA synthesis occurs, thereby halting proliferation. nih.gov Other related sulfonamide hybrids have been observed to induce cell cycle arrest at the G1 and S phases. nih.gov One specific 4-(furan-2-ylmethylene)imidazolone-sulphonamide-pyrimidine hybrid was found to halt the proliferation of MCF-7 cells by arresting them at the G1 phase. nih.gov The arrest in the G0/G1 phase was associated with a concurrent increase in the levels of proteins p53 and p21, which are critical regulators of this checkpoint. nih.gov

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Research indicates that this compound derivatives can trigger this process through the modulation of key apoptotic regulatory proteins. mdpi.comnih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, BAD) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a crucial role in regulating apoptosis. nih.govnih.gov Studies have shown that certain indazole derivatives induce apoptosis by inhibiting anti-apoptotic Bcl-2 family members. mdpi.comnih.gov For instance, one compound was found to upregulate the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov Pyrazole (B372694) derivatives, which are structurally related to indazoles, have also been shown to target Bcl-2 and Bcl-xL to induce apoptosis in lymphoma cells. nih.gov

Cyclin B1 is a regulatory protein involved in mitosis. Its role in apoptosis is complex and can vary between cell types. nih.gov In some cancer cells, reduced expression of Cyclin B1 has been shown to increase sensitivity to chemotherapy-induced apoptosis, suggesting that targeting this protein could be a viable therapeutic strategy. nih.gov

The ability of cancer cells to proliferate uncontrollably is dependent on their capacity for continuous DNA synthesis. Compounds that can interfere with DNA integrity or the replication process are effective antiproliferative agents. Some sulfonamide derivatives have been investigated for their ability to bind to DNA. rsc.orgnih.gov

Experimental and theoretical studies suggest that these derivatives can interact with DNA through a combination of intercalative and groove binding modes. rsc.orgnih.gov This binding can disrupt the normal functions of DNA, such as replication and transcription, ultimately leading to an inhibition of cellular proliferation and, in some cases, cell death. rsc.org The interaction with DNA base pairs can involve hydrogen bonding, which stabilizes the compound-DNA complex. nih.gov

Mitochondria are central to cellular metabolism and are also key regulators of apoptosis. The mitochondrial membrane potential (MMP) is an indicator of mitochondrial health, and its disruption can trigger the apoptotic cascade. nih.gov Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures, including mitochondria and DNA. nih.gov

Research has shown that some sulfonamide-indazole hybrids can disrupt the MMP in cancer cells. nih.gov The loss of MMP is a critical event in the intrinsic pathway of apoptosis. Furthermore, changes in mitochondrial function can lead to an increase in intracellular ROS levels. researchgate.netnih.gov While some compounds may directly induce ROS production, others might increase MMP and lower ROS levels by suppressing mitochondrial permeability transition pore formation, a mechanism that can protect cells from oxidative stress. nih.gov The modulation of ROS and MMP by this compound derivatives represents a significant aspect of their anticancer mechanism. nih.govnih.gov

Metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is the main cause of cancer-related mortality. This process involves cell migration and invasion, which are often facilitated by a process called the epithelial-mesenchymal transition (EMT). nih.gov During EMT, cancer cells lose their epithelial characteristics and gain mesenchymal properties, making them more motile and invasive.

Key transcription factors that regulate EMT include Snail and Slug. oncotarget.com Hypoxia-inducible factor-1α (HIF-1α) is another crucial protein that is often overexpressed in solid tumors and plays a significant role in promoting metastasis and invasion, partly by upregulating Snail. oncotarget.comresearchgate.netnih.gov Research has identified that 1H-indazole-3-carboxamide derivatives can significantly suppress the migration and invasion of cancer cells by downregulating the expression of Snail. researchgate.net Furthermore, other indazole derivatives have been reported to be potent inhibitors of HIF-1α, suggesting a mechanism by which these compounds can interfere with the EMT process and inhibit cancer cell metastasis. researchgate.net The HIF-1α-Snail pathway is considered an important axis in cancer invasion and metastasis. nih.govnih.gov

Enzymatic and Pathway Inhibition Studies

Mitogen-activated protein kinase 1 (MAPK1), also known as extracellular signal-regulated kinase 2 (ERK2), is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers. mdpi.com As such, MAPK1 is a significant target for the development of novel anticancer therapeutics.

Recent research has explored the potential of this compound derivatives as MAPK1 inhibitors. A study involving in silico molecular docking has investigated the binding affinity of two such derivatives, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole and 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine, to the MAPK1 active site. mdpi.com

The molecular docking studies revealed that both compounds exhibit a strong affinity for MAPK1. mdpi.com The nitro-substituted derivative showed a good binding affinity, which was further enhanced upon the reduction of the nitro group to an amine. mdpi.com These findings suggest that the this compound scaffold is a promising starting point for the design of novel MAPK1 inhibitors. The interactions observed in the docking studies indicate that these derivatives could serve as potential anticancer agents by targeting the MAPK1 signaling pathway. mdpi.com

| Compound Name | Binding Energy (kcal/mol) |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | -7.55 |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine | -8.34 |

This data is based on molecular docking studies and represents theoretical binding affinities. mdpi.com

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, growth, survival, and metabolism. nih.gov Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.gov

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. It catalyzes the NAD+-dependent oxidation of inosine-5′-monophosphate (IMP) to xanthosine-5′-monophosphate (XMP). This pathway is essential for DNA and RNA synthesis, making IMPDH an attractive target for antimicrobial and anticancer agents.

A notable study identified a potent this compound derivative through a high-throughput screening against Mycobacterium tuberculosis (Mtb). This research confirmed that the compound's antimycobacterial activity is due to the direct inhibition of Mtb IMPDH.

Biochemical assays demonstrated that this indazole sulfonamide acts as an uncompetitive inhibitor of IMPDH with respect to both IMP and NAD+. The inhibitory activity of this class of compounds was found to be directly correlated with their potency against whole Mtb cells.

| Compound | Target | IC50 (µM) |

| Indazole sulfonamide derivative | Mtb IMPDH | 0.38 ± 0.02 |

Trypanothione reductase (TryR) is a key enzyme in the antioxidant defense system of trypanosomatid parasites, such as Trypanosoma and Leishmania, the causative agents of devastating diseases like sleeping sickness, Chagas disease, and leishmaniasis. researchgate.net This enzyme is absent in humans, making it an excellent and specific target for the development of new antiparasitic drugs. researchgate.net

While the indazole scaffold has been explored for the development of various enzyme inhibitors, there is currently a lack of specific published research on this compound derivatives as inhibitors of Trypanothione Reductase. The scientific community has investigated other classes of indazole derivatives for their antileishmanial activity, but the potential of the this compound core in targeting TryR remains an unexplored area of research.

Protein kinases play a pivotal role in cellular signaling and are implicated in a multitude of diseases, including cancer and inflammatory disorders. Consequently, they are a major class of drug targets. nih.gov The Janus kinase (JAK) family, particularly JAK3, is crucial for cytokine signaling in immune cells, while Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is involved in regulating cell shape, motility, and contraction. nih.govplos.org

Currently, there is a paucity of specific research data on the inhibitory activity of this compound derivatives against JAK3 and ROCK1. While the broader class of indazole derivatives has been investigated as inhibitors of various protein kinases, including ROCK, the specific contribution and potential of the this compound scaffold in targeting JAK3 and ROCK1 have not been detailed in the available scientific literature. mdpi.com Further research is necessary to determine if this particular chemical class can be developed into selective inhibitors for these important therapeutic targets.

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. nih.gov Upon activation by NO, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including vasodilation and inhibition of platelet aggregation. nih.gov sGC stimulators are a class of drugs that act on sGC to increase cGMP production, offering therapeutic potential for cardiovascular diseases. wikipedia.org

The benzylindazole derivative YC-1 is a well-known sGC stimulator. nih.govmdpi.com However, YC-1 is chemically identified as 3-(5′-hydroxymethyl-2′furyl)-1-benzyl indazole and does not belong to the this compound class of compounds. mdpi.comnih.gov At present, there is no available scientific literature that specifically reports on this compound derivatives as stimulators of soluble guanylate cyclase. This remains an area open to future investigation.

Modulation of Nitric Oxide Synthase, Factor Xa, Tubulin, and TRPV1 by this compound Derivatives

The this compound scaffold has been the subject of non-clinical research to explore its potential interactions with various biological targets, including nitric oxide synthase (NOS), Factor Xa, tubulin, and the Transient Receptor Potential Vanilloid 1 (TRPV1).

Research into indazole derivatives has highlighted their potential as inhibitors of nitric oxide synthases. For instance, various 7-substituted indazoles have been evaluated for their inhibitory effects on NOS isoforms. While specific studies focusing exclusively on this compound derivatives are limited in this context, the broader class of indazoles has shown promise.

In the area of coagulation, a novel series of potent and selective Factor Xa inhibitors utilizing a 7-fluoroindazolyl moiety has been developed. nih.gov The 7-fluoro group on the indazole scaffold was found to mimic the carbonyl group of an amide present in earlier Factor Xa inhibitors. X-ray crystallography of a Factor Xa co-crystal containing a 7-fluoroindazole derivative revealed that the fluorine atom forms a hydrogen bond with the N-H of Gly216 in the peptide backbone. nih.gov This interaction contributes to the significant inhibitory potency of these compounds. Structure-activity relationship (SAR) studies demonstrated that 7-fluoroindazoles were approximately 60-fold more potent than their non-fluorinated indazole counterparts. nih.gov

The indazole nucleus has also been incorporated into molecules designed as tubulin polymerization inhibitors. These compounds interfere with the formation of microtubules, which are essential for cell division, making them a target for anticancer drug development. While the broader class of indazole derivatives has been investigated for this activity, specific research on this compound derivatives in this area is still emerging.

The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain perception. The search for novel TRPV1 antagonists is an active area of research for the development of new analgesics. nih.govnih.gov While various chemical scaffolds, including benzimidazoles and indazolones, have been explored for TRPV1 antagonism, specific data on the modulatory effects of this compound derivatives on this receptor are not extensively documented in publicly available research. nih.gov

Mineralocorticoid Receptor (MR) Antagonism by this compound Derivatives

The mineralocorticoid receptor (MR) is a nuclear hormone receptor that plays a crucial role in regulating blood pressure and electrolyte balance. Antagonists of this receptor are valuable in the management of conditions such as hypertension and heart failure. drugbank.com

Non-steroidal MR antagonists have been an area of focus to overcome some of the side effects associated with steroidal agents. Research in this area has led to the development of a new class of indazole-based mineralocorticoid receptor antagonists. nih.gov These efforts have involved late-stage functionalization to diversify the indazole core and optimize activity. One notable development was the synthesis of a 6-fluoroindazole compound, which was identified as a potent MR antagonist with good metabolic stability. nih.gov

Furthermore, research by Merck has led to the development of MR antagonists that incorporate both an indazole ring and an aryl sulfonamide moiety. These compounds have demonstrated the potential for this combined scaffold in achieving potent and selective MR antagonism. nih.gov

Antimicrobial and Antifungal Activity Research of this compound Derivatives

The this compound framework has been investigated for its potential as a source of new antimicrobial and antifungal agents. The combination of the indazole nucleus and the sulfonamide group, both of which are known to be present in various biologically active compounds, has prompted research into their efficacy against a range of pathogens. mdpi.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

A series of new sulfonamide derivatives of 5-nitro-1H-indazole has been synthesized and evaluated for their antibacterial properties. acgpubs.org In these studies, the synthesized compounds were tested against both Gram-positive and Gram-negative bacterial strains.

The results indicated that certain derivatives exhibited notable antibacterial activity. Specifically, compounds 9a and 9f showed high activity against the Gram-positive bacteria Lactobacillus bacillus and Staphylococcus aureus. Against the Gram-negative bacteria Escherichia coli and Pseudomonas fluorescens, compounds 9f and 9j demonstrated good activity. acgpubs.org The presence of specific substituents, such as a 4-chloro-3-nitrophenyl group in 9a and a trichloromethyl group in 9j , was suggested to be responsible for the enhanced antibacterial effects. acgpubs.org

| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |

|---|---|---|

| 9a | High activity against L. bacillus and S. aureus | - |

| 9f | High activity against L. bacillus and S. aureus | Good activity against E. coli and P. florescensa |

| 9j | - | Good activity against E. coli and P. florescensa |

Antifungal Activity Against Fungal Strains

The same series of 5-nitro-1H-indazole sulfonamide and carbamate (B1207046) derivatives was also screened for their antifungal activity against Aspergillus niger and Penicillium chrysogenum. acgpubs.org

Several of the synthesized compounds displayed good antifungal activity. In particular, compounds 9a , 9d , 9f , and 9j were effective against the tested fungal strains. Notably, compounds 9e and 9h exhibited significant activity against A. niger and P. chrysogenum, respectively. acgpubs.org The antifungal efficacy of these compounds was attributed to the presence of various electron-withdrawing groups on the phenyl ring of the sulfonamide moiety. acgpubs.org

| Compound | Antifungal Activity against A. niger | Antifungal Activity against P. chrysogenum |

|---|---|---|

| 9a | Good | Good |

| 9d | Good | Good |

| 9e | Significant | - |

| 9f | Good | Good |

| 9h | - | Significant |

| 9j | Good | Good |

Antileishmanial Activity against Leishmania Species